BocNH-PEG9-CH2COOH

PROTAC Linker length Ternary complex

BocNH-PEG9-CH2COOH (CAS 141282-32-8) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker containing a Boc-protected amine and a terminal carboxylic acid. It belongs to the class of single-molecular-weight PEG linkers used in bioconjugation, drug delivery, and targeted protein degradation (PROTAC) applications.

Molecular Formula C25H49NO13
Molecular Weight 571.7 g/mol
Cat. No. B15157211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBocNH-PEG9-CH2COOH
Molecular FormulaC25H49NO13
Molecular Weight571.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C25H49NO13/c1-25(2,3)39-24(29)26-4-5-30-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-16-17-36-18-19-37-20-21-38-22-23(27)28/h4-22H2,1-3H3,(H,26,29)(H,27,28)
InChIKeyNOTHLMVRGDKLJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BocNH-PEG9-CH2COOH Procurement Data Sheet: Heterobifunctional PEG9 Linker for Bioconjugation


BocNH-PEG9-CH2COOH (CAS 141282-32-8) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker containing a Boc-protected amine and a terminal carboxylic acid . It belongs to the class of single-molecular-weight PEG linkers used in bioconjugation, drug delivery, and targeted protein degradation (PROTAC) applications. The discrete PEG9 spacer (9 ethylene glycol units) provides an extended, flexible, and hydrophilic tether between functional moieties . Typical commercial purity is ≥95% (HPLC), with some suppliers offering batches at 97-98% purity .

Why BocNH-PEG9-CH2COOH Cannot Be Directly Substituted by Shorter PEG Linkers


Direct substitution of BocNH-PEG9-CH2COOH with shorter analogs such as BocNH-PEG4-CH2COOH or BocNH-PEG6-CH2COOH risks altering the effective reach between conjugated moieties, which is a critical parameter in applications requiring precise spatial control, such as PROTAC ternary complex formation [1]. The conformational and solubility advantages of the longer PEG9 chain cannot be replicated by shorter homologs without re-optimizing the entire molecular construct, as linker length is a tunable variable that governs conjugation yield, cooperativity, and biological efficacy [2].

BocNH-PEG9-CH2COOH: Differential Evidence for Linker Length-Driven Performance


Extended PEG9 Spacer Provides Greater Conformational Reach vs. PEG4/6/8 in PROTAC Ternary Complex Formation

Linker length is a critical determinant of PROTAC efficacy, with longer linkers (e.g., PEG9) enabling bridging of inter-pocket distances exceeding 3 nm in ternary complexes, a range that shorter standard linkers like PEG4, PEG6, and PEG8 may not adequately span without introducing strain [1]. BocNH-PEG9-CH2COOH, by providing nine ethylene glycol repeat units, offers an extended end-to-end reach that surpasses the conformational limits of the empirically standard PEG4-PEG8 series [1]. This class-level inference is supported by the general principle that each additional ethylene glycol unit incrementally adds length and local flexibility, allowing medicinal chemists to tune the cooperativity and degradation efficiency of PROTAC molecules [1].

PROTAC Linker length Ternary complex

Increased Hydrophilic Spacer Length Enhances Solubility of Hydrophobic Payload Conjugates Compared to PEG4 Analogs

The hydrophilic PEG chain of BocNH-PEG9-CH2COOH, consisting of 9 ethylene glycol units, is engineered to confer greater aqueous solubility to conjugated hydrophobic molecules than shorter PEG4 or PEG6 variants . While direct quantitative solubility enhancement of the target compound over a comparator is not reported in these terms, the class-level principle that longer PEG chains significantly increase solubility and reduce aggregation of attached payloads is well-established in the ADC and PROTAC fields .

Solubility PEGylation Hydrophilic spacer

Monodisperse PEG9 Assures Reproducible Conjugation Stoichiometry vs. Polydisperse PEGs

BocNH-PEG9-CH2COOH is a monodisperse PEG derivative with a single, defined molecular weight (571.7 g/mol) , in contrast to polydisperse PEG reagents that contain a mixture of chain lengths. This monodispersity enables precise control over conjugation stoichiometry, leading to higher batch-to-batch reproducibility and more accurate structure-activity relationships in drug conjugates .

Monodispersity Conjugation stoichiometry Reproducibility

BocNH-PEG9-CH2COOH: Optimal Use Cases Based on Differential Evidence


PROTAC Design Requiring Extended Linker Reach (>28 Å)

When co-crystal structures or molecular dynamics simulations indicate the distance between the target protein binding pocket and the E3 ligase binding site exceeds 28 Å, BocNH-PEG9-CH2COOH offers a critical length advantage over standard PEG8 linkers. As inferred from PROTAC linker design principles [1], its extended span can reduce conformational strain, promote stable ternary complex formation, and potentially improve degradation efficiency (DC50) compared to shorter homologs.

PEGylation of Hydrophobic Small Molecules for Improved Aqueous Solubility

In the synthesis of antibody-drug conjugates (ADCs) or small-molecule probes where the warhead or payload is highly hydrophobic, BocNH-PEG9-CH2COOH provides a longer hydrophilic spacer to enhance overall conjugate solubility and reduce aggregation . This is particularly relevant when shorter PEG4 or PEG6 linkers have been shown to yield insufficient solubility for in vivo dosing.

Precision Conjugation Requiring Monodisperse Stoichiometry

For applications demanding exact 1:1 conjugation ratios, such as the generation of homogeneous ADCs or site-specifically labeled proteins, the monodisperse nature of BocNH-PEG9-CH2COOH (PDI = 1.0) eliminates the compositional heterogeneity introduced by polydisperse PEGs . This simplifies analytical characterization and may improve batch-to-batch reproducibility for both research and early-stage manufacturing.

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